molecular formula C10H18F2N2O B2665123 2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide CAS No. 2034415-33-1

2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide

Cat. No. B2665123
CAS RN: 2034415-33-1
M. Wt: 220.264
InChI Key: VXFOCVQMABHQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(1,1-difluoroethyl)piperidin-1-yl)-N-methylacetamide, commonly known as DF-MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DF-MPAA is a piperidine derivative that has been studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Antibacterial Activity

Piperidine derivatives have been synthesized and evaluated for their antibacterial potentials. For example, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate inhibition against both Gram-negative and Gram-positive bacterial strains, indicating their potential as antibacterial agents (Iqbal et al., 2017).

Chemical Synthesis and Reactivity

Piperidine and its derivatives serve as key intermediates in the synthesis of novel arylidene derivatives and have been used to explore new chemical reactions and pathways. For instance, chloroacetonitrile reacted with piperidine to afford novel arylidene derivatives, showcasing the versatility of piperidine derivatives in organic synthesis (Khalil et al., 2017).

Cardiovascular Research

Research into piperidine derivatives has also extended into cardiovascular studies. Compounds synthesized from piperidine have been investigated for their cardiovascular activity, providing insights into their potential therapeutic applications (Krauze et al., 2004).

Neuropharmacology

Piperidine derivatives have been examined for their neuropharmacological properties. For example, specific compounds have been identified as novel, potent, and selective H3 receptor antagonists, exhibiting wake-promoting effects without associated hypermotility, indicating their potential in treating sleep disorders (Barbier et al., 2004).

Corrosion Inhibition

In the field of materials science, piperidine derivatives have been explored as corrosion inhibitors for metals, with studies employing quantum chemical calculations and molecular dynamics simulations to assess their effectiveness (Kaya et al., 2016).

properties

IUPAC Name

2-[4-(1,1-difluoroethyl)piperidin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O/c1-10(11,12)8-3-5-14(6-4-8)7-9(15)13-2/h8H,3-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFOCVQMABHQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CC(=O)NC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.